Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and an amide linkage
Preparation Methods
The synthesis of Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate involves multiple steps, typically starting with the preparation of the thiophene derivative. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The amide and ester groups can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate is unique due to its specific combination of functional groups. Similar compounds include:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
These compounds share the thiophene ring but differ in their additional functional groups and applications.
Properties
CAS No. |
334830-28-3 |
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Molecular Formula |
C20H24N2O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-13(3)17(22-18(23)16-7-6-12-27-16)19(24)21-15-10-8-14(9-11-15)20(25)26-5-2/h6-13,17H,4-5H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
LGSUYZQHULPUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OCC)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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